Cas no 1797057-96-5 (2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide)

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide structure
1797057-96-5 structure
商品名:2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
CAS番号:1797057-96-5
MF:C18H24N4O2
メガワット:328.408763885498
CID:5405560

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2,5-dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide
    • 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
    • インチ: 1S/C18H24N4O2/c1-12-4-5-17(21-20-12)22-8-6-15(7-9-22)11-19-18(23)16-10-13(2)24-14(16)3/h4-5,10,15H,6-9,11H2,1-3H3,(H,19,23)
    • InChIKey: BZWARHLFBVLGID-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC(C(NCC2CCN(C3=NN=C(C)C=C3)CC2)=O)=C1C

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6178-4558-4mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
4mg
$99.0 2023-09-09
Life Chemicals
F6178-4558-30mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
30mg
$178.5 2023-09-09
Life Chemicals
F6178-4558-20mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
20mg
$148.5 2023-09-09
Life Chemicals
F6178-4558-1mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
1mg
$81.0 2023-09-09
Life Chemicals
F6178-4558-3mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
3mg
$94.5 2023-09-09
Life Chemicals
F6178-4558-10μmol
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
10μmol
$103.5 2023-09-09
Life Chemicals
F6178-4558-5mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
5mg
$103.5 2023-09-09
Life Chemicals
F6178-4558-5μmol
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
5μmol
$94.5 2023-09-09
Life Chemicals
F6178-4558-2mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
2mg
$88.5 2023-09-09
Life Chemicals
F6178-4558-10mg
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
1797057-96-5
10mg
$118.5 2023-09-09

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide 関連文献

2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 1797057-96-5 and Product Name: 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide

The compound with the CAS number 1797057-96-5 and the product name 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a furan ring, a piperidine moiety, and a pyridazine substituent, contributes to its unique chemical properties and biological activities.

Recent research in the field of cheminformatics has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide molecule exemplifies this trend by incorporating several pharmacophoric elements that are known to interact with biological targets. Specifically, the pyridazine ring is a well-documented scaffold in drug design, often found in compounds with anti-inflammatory, anticancer, and antimicrobial properties. The integration of this ring into the molecular structure of our compound suggests promising avenues for further exploration.

In addition to the pyridazine moiety, the furan component plays a crucial role in determining the compound's reactivity and biological efficacy. Furan derivatives are widely recognized for their versatility in medicinal chemistry, serving as key intermediates in the synthesis of various bioactive molecules. The 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide structure combines this feature with a piperidine ring, which is another common pharmacophore in drug development. Piperidine-based compounds are known for their ability to modulate neurotransmitter systems, making them valuable candidates for treating neurological disorders.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex framework of the molecule. These techniques not only enhance the efficiency of the synthesis but also allow for modifications that can fine-tune the biological activity of the compound.

One of the most intriguing aspects of 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is its potential as a lead compound for further drug development. Preclinical studies have demonstrated that similar molecules exhibit promising pharmacological effects in various disease models. For instance, derivatives with comparable structures have shown efficacy in inhibiting certain enzymes involved in inflammation and cancer progression. The presence of multiple chiral centers in our compound also opens up possibilities for developing enantiomerically pure forms that could offer improved therapeutic profiles.

The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and metabolic stability of 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide and its analogs. By simulating interactions with biological targets such as enzymes and receptors, researchers can identify key structural features that contribute to biological activity. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods.

Furthermore, green chemistry principles have been increasingly applied to improve the sustainability of pharmaceutical synthesis. The development of eco-friendly synthetic routes for 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-y]]methyl}furan - 3-carboxamide involves minimizing waste generation and using renewable feedstocks wherever possible. Such practices align with global efforts to promote environmental responsibility while maintaining high standards of chemical purity and efficacy.

The future prospects for this compound are vast, particularly as more research emerges on its pharmacological properties. Ongoing studies aim to elucidate its mechanism of action and explore its potential in treating a range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion, 1797057 - 96 - 5and its corresponding product name, 2 , 5 - dim eth yl - N - { [ 1 - ( 6 - m eth y l py rid az i n - 3 - y l ) p ip er id i n e - 4 - y l ] m e t h y l } f u ra n - 3 - ca r bo x am ide, represent a compelling example of how innovative molecular design can lead to breakthroughs in drug discovery. With its unique structural features and promising biological activities, this compound holds great potential as a therapeutic agent or as a starting point for further chemical exploration .

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